1,4-Bis((1H-imidazol-1-yl)methyl)benzene

説明

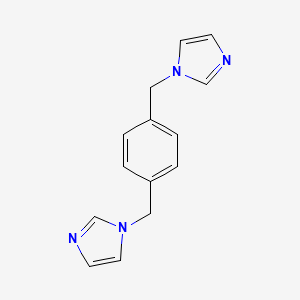

Structure

3D Structure

特性

IUPAC Name |

1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-2-14(10-18-8-6-16-12-18)4-3-13(1)9-17-7-5-15-11-17/h1-8,11-12H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUFFYFOBGGDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)CN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361396 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56643-83-5 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Bis 1h Imidazol 1 Yl Methyl Benzene

Classical Synthetic Routes to 1,4-Bis((1H-imidazol-1-yl)methyl)benzene

The most well-established and frequently cited method for the synthesis of this compound is the direct nucleophilic substitution reaction. This classical approach involves the reaction of 1,4-bis(chloromethyl)benzene (B146612) with imidazole (B134444). The reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The base serves to deprotonate the imidazole, forming the imidazolate anion, which then acts as a potent nucleophile, displacing the chloride ions from the benzylic positions of the 1,4-bis(chloromethyl)benzene.

A typical reaction procedure involves dissolving imidazole in an anhydrous solvent, followed by the gradual addition of a strong base at a reduced temperature to control the exothermic reaction. Subsequently, a solution of 1,4-bis(chloromethyl)benzene is added, and the reaction mixture is stirred at room temperature or with gentle heating for a period ranging from several hours to overnight to ensure complete bis-substitution.

Table 1: Typical Reagents and Conditions for Classical Synthesis

| Reagent | Role | Typical Molar Ratio (relative to 1,4-bis(chloromethyl)benzene) |

|---|---|---|

| 1,4-Bis(chloromethyl)benzene | Electrophilic substrate | 1 |

| Imidazole | Nucleophile | 2.2 - 2.5 |

| Sodium Hydride (NaH) | Base | 2.2 - 2.5 |

The yield of this reaction can be influenced by several factors, including the purity of the reagents and solvent, the reaction temperature, and the efficiency of the work-up procedure. While this method is robust and has been widely adopted, it often necessitates the use of hazardous reagents like sodium hydride and volatile organic solvents, prompting the exploration of more environmentally benign alternatives.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, a significant shift towards more sustainable and efficient synthetic methodologies has been observed in chemical research. This trend has led to the development of advanced and green chemistry approaches for the synthesis of this compound, focusing on reducing solvent waste, energy consumption, and the use of hazardous substances.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free synthesis, often facilitated by mechanochemistry (ball-milling), represents a significant advancement in green chemistry. beilstein-journals.org This technique involves the grinding of solid reactants together, where the mechanical energy input initiates the chemical reaction. In the context of this compound synthesis, imidazole and 1,4-bis(chloromethyl)benzene can be milled together with a solid base, such as potassium carbonate, eliminating the need for a solvent. researchgate.net This approach not only reduces environmental impact but can also lead to shorter reaction times and simplified work-up procedures.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. beilstein-journals.org The application of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. niscpr.res.inbeilstein-journals.org For the synthesis of this compound, a mixture of the reactants in a minimal amount of a high-dielectric solvent, or even under solvent-free conditions, can be subjected to microwave irradiation to drive the nucleophilic substitution.

Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of imidazole derivatives. nih.govmdpi.com The use of ultrasonic irradiation can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation.

Catalytic Pathways for Enhanced Yield and Selectivity

The use of catalysts can significantly improve the efficiency and selectivity of the N-alkylation of imidazoles. Phase-transfer catalysis (PTC) is a particularly attractive method as it facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate in a non-polar solvent). researchgate.netresearchgate.netcrdeepjournal.org In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be employed to transport the imidazolate anion from the solid or aqueous phase to the organic phase where the reaction with 1,4-bis(chloromethyl)benzene occurs. This can lead to milder reaction conditions, reduced side reactions, and easier product isolation.

Furthermore, research into metal-free catalytic N-alkylation of imidazoles is an active area. beilstein-journals.orgnih.gov While not yet widely reported specifically for this compound, these methods often utilize organic catalysts to activate the reactants and promote the desired transformation under milder conditions.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Potential Drawbacks |

|---|---|---|

| Classical Synthesis | Well-established, reliable | Use of hazardous reagents and solvents |

| Mechanochemistry | Solvent-free, reduced waste, shorter reaction times | Scalability can be a challenge |

| Microwave-Assisted | Rapid heating, reduced reaction times, improved yields | Requires specialized equipment |

| Ultrasound-Assisted | Enhanced reaction rates, milder conditions | Specialized equipment needed |

| Phase-Transfer Catalysis | Milder conditions, improved selectivity, easier work-up | Catalyst cost and removal |

Purification and Characterization Techniques for Synthetic Products

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any residual solvent. The primary methods for purification are column chromatography and recrystallization.

Column chromatography , typically using silica (B1680970) gel as the stationary phase and a mixture of a polar and a non-polar solvent (e.g., dichloromethane/methanol (B129727) or ethyl acetate/hexane) as the eluent, is a highly effective method for obtaining the pure product. patsnap.com The polarity of the eluent can be adjusted to achieve optimal separation.

Recrystallization is another common purification technique. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure compound crystallizes out, leaving the impurities dissolved in the solvent. Suitable solvents for recrystallization of this compound include methanol or ethanol.

Once purified, the identity and purity of the compound are confirmed using a variety of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are essential for confirming the molecular structure of this compound. The 1H NMR spectrum will show characteristic signals for the protons on the benzene (B151609) ring, the methylene (B1212753) bridges, and the imidazole rings. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=C, and C-N bonds will be observed.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight of the compound, confirming the expected molecular formula (C14H14N4). nih.gov

X-ray Crystallography : For crystalline samples, single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the molecule, providing definitive structural proof. nih.govresearchgate.netresearchgate.net

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which should correspond to the calculated values for its molecular formula.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| 1H NMR | Signals for aromatic protons (benzene and imidazole rings), and a singlet for the methylene protons. |

| 13C NMR | Resonances for the carbons of the benzene ring, the methylene carbons, and the carbons of the imidazole rings. |

| Mass Spec (ESI+) | A peak corresponding to the molecular ion [M+H]+. |

| IR (KBr, cm-1) | Characteristic peaks for aromatic C-H stretching, C=C and C=N stretching of the aromatic rings. |

The careful application of these synthetic and analytical techniques is crucial for the reliable production and validation of high-purity this compound for its diverse applications in materials science and coordination chemistry.

Coordination Chemistry of 1,4 Bis 1h Imidazol 1 Yl Methyl Benzene

Ligand Design Principles and Coordination Modes of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene

The utility of this compound as a ligand stems from key design principles inherent in its molecular structure. The molecule consists of a rigid central para-phenylene group flanked by two flexible methylene (B1212753) spacers (-CH₂-), which in turn are connected to two imidazole (B134444) rings. This combination of rigid and flexible components is crucial to its coordination behavior.

A primary characteristic of bix is its conformational flexibility. researchgate.net The methylene bridges allow the two terminal imidazole rings to rotate freely, enabling them to adopt various spatial orientations relative to each other and the central benzene (B151609) ring. researchgate.net This allows the ligand to bend and adapt to the preferred coordination geometries of different metal ions. researchgate.net Consequently, bix can assume different conformations, such as gauche or anti, which directly influences the dimensionality and topology of the resulting coordination network.

The imidazole rings serve as the coordination sites, with the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) acting as the donor to the metal center. As a ditopic N-donor ligand, bix typically functions as a bridging linker, connecting two different metal centers to propagate the formation of extended one-, two-, or three-dimensional structures. figshare.com This bridging coordination mode is the most prevalent, leading to the self-assembly of intricate coordination polymers. The distance between the two nitrogen donor atoms can vary depending on the ligand's conformation, making it a highly adaptable building block in crystal engineering.

Synthesis and Structural Elucidation of Metal Complexes Involving this compound

The synthesis of metal complexes involving the bix ligand is predominantly achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the ligand, a corresponding metal salt, and sometimes an ancillary co-ligand in a sealed vessel at elevated temperatures. This approach facilitates the crystallization of the resulting coordination polymers, which is essential for their structural elucidation by single-crystal X-ray diffraction.

The bix ligand has been extensively used to construct coordination polymers with a wide range of transition metals, including cobalt, copper, zinc, and cadmium. mdpi.comynu.edu.cn These complexes exhibit remarkable structural diversity, from simple 1D chains to complex 3D frameworks. The final architecture is often influenced by the choice of metal ion, the counter-anion, and the presence of co-ligands, typically multicarboxylic acids. mdpi.com

A notable example is the hydrothermally synthesized cobalt(II) coordination polymer, {[Co₂(C₁₅H₇O₇)(OH)(C₁₄H₁₄N₄)]·0.25H₂O}n. nih.gov In this complex, bix acts as a bridging ligand in conjunction with 5-(4-carboxyphenoxy)isophthalate. The structure features two distinct Co(II) coordination environments. One cobalt ion is in an octahedral O₄N₂ sphere, coordinated by four oxygen atoms from carboxylate groups and one OH⁻ ligand, and two nitrogen atoms from two different bix ligands. The second cobalt ion exhibits a trigonal-bipyramidal O₅ geometry from carboxylate groups and OH⁻ ligands. The bix ligands cross-link layers formed by the cobalt ions and the carboxylate co-ligand, resulting in a robust, three-dimensional framework with a (3,8)-connected tfz-d topology. nih.gov

Another Co(II) metal-organic framework, {Co(BIMB)₂(H₂O)₂·EG·3H₂O}n, was synthesized hydrothermally and features Co(II) centers in a slightly distorted octahedral environment. figshare.com In this structure, the bix ligands link the Co(II) cations to form a 3D porous framework with a 4-connected uninodal topology. figshare.com Complexes with d¹⁰ metals like Zn(II) and Cu(II) have also been reported, forming structures such as 1D Z-shaped chains or ladder-shaped chains, which can further assemble into 3D supramolecular frameworks through hydrogen bonding and π-π interactions. mdpi.com

| Complex Formula | Metal Ion | Coordination Geometry | Structure Dimensionality | Topology | Reference |

|---|---|---|---|---|---|

| {[Co₂(C₁₅H₇O₇)(OH)(bix)]·0.25H₂O}n | Co(II) | Octahedral (O₄N₂) & Trigonal-bipyramidal (O₅) | 3D | (3,8)-connected tfz-d | nih.gov |

| {Co(bix)₂(H₂O)₂·EG·3H₂O}n | Co(II) | Distorted Octahedral | 3D | 4-connected uninodal (6⁵·8) | figshare.com |

| {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | Zn(II) | Tetrahedral (N₂O₂) | 1D Chain → 3D Supramolecular | Z-shaped chain | mdpi.com |

| [Cu(1,4-bmimb)₀.₅(2,6-PyDC)]n | Cu(II) | Distorted Hexahedron (N₂O₃) | 1D Chain → 3D Supramolecular | Single chain | mdpi.com |

*Note: These complexes use a methylated derivative, 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene (1,4-bmimb), but illustrate similar coordination principles.

The coordination chemistry of this compound with f-block elements is a less explored area compared to its transition metal chemistry. While the synthesis of lanthanide complexes with other imidazole-containing carboxylate ligands has been successfully demonstrated, yielding neutral mononuclear complexes via solvothermal methods, specific, structurally characterized examples featuring the bix ligand are not well-documented in the literature. mdpi.com The potential for bix to form complexes with lanthanides is recognized, particularly for applications in magnetism and luminescence, but detailed synthetic and structural reports remain scarce. researchgate.net No significant research has been reported on the coordination of bix with actinide elements.

Similar to the f-block elements, the synthesis and structural characterization of coordination compounds between this compound and main group metals are not extensively reported. While bix was first used to construct coordination polymers with d¹⁰ metals like zinc and cadmium, which share some characteristics with main group elements, dedicated studies focusing on elements from the s- and p-blocks are limited. The coordination chemistry of bix has been predominantly driven by the diverse structural and functional properties offered by transition metal ions.

Spectroscopic and Analytical Characterization of this compound Coordination Compounds

A suite of spectroscopic and analytical techniques is employed to fully characterize bix coordination compounds in their solid state.

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material, ensuring that the crystalline sample analyzed by single-crystal diffraction is representative of the entire product. mdpi.com

Infrared (IR) Spectroscopy: IR spectra are valuable for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the imidazole ring (e.g., C=N stretching) upon complexation can be observed. Additionally, it is used to identify the presence of co-ligands, counter-ions, and solvent molecules (like water, indicated by broad O-H stretching bands). mdpi.com

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the coordination polymers. It measures the change in mass of a sample as a function of temperature, providing information on the loss of solvent molecules and the decomposition temperature of the framework. ynu.edu.cn

UV-Vis Spectroscopy: Solid-state UV-Vis absorption spectra can provide insights into the electronic properties of the complexes. The spectra typically show absorption bands corresponding to intraligand (π→π*) transitions. mdpi.com

Luminescence Spectroscopy: For complexes involving d¹⁰ metal ions like Zn(II) and Cd(II), solid-state fluorescence spectroscopy is particularly useful. These complexes can exhibit luminescent properties, and their emission spectra are studied for potential applications in sensing or as light-emitting materials. The emission peaks are often attributed to ligand-centered transitions. mdpi.comynu.edu.cn

Solution-Phase Coordination Equilibria and Thermodynamics

Supramolecular Architectures and Crystal Engineering with 1,4 Bis 1h Imidazol 1 Yl Methyl Benzene

Design Principles for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Utilizing 1,4-Bis((1H-imidazol-1-yl)methyl)benzene

Hydrothermal and solvothermal methods are the most prevalent techniques for the synthesis of crystalline MOFs and CPs based on this compound. researchgate.net These methods involve heating a mixture of the metal salt, the bix ligand, and often a co-ligand in a sealed vessel at elevated temperatures. mdpi.com The solvent system, which can be water, an organic solvent like N,N-dimethylformamide (DMF), or a mixture of solvents, influences the solubility of the reactants and can play a role in the crystallization process. mdpi.com The autogenous pressure generated at high temperatures facilitates the formation of highly crystalline products. mdpi.com For instance, several coordination polymers have been successfully synthesized by reacting metal nitrates with bix and various carboxylic acids under solvothermal conditions at temperatures ranging from 90 to 100 °C. mdpi.com Similarly, hydrothermal synthesis has been employed to generate a range of metal-organic polymers by the self-assembly of metal(II) ions, bix, and aromatic polycarboxylates. researchgate.net

| Compound | Metal Ion | Co-ligand | Synthesis Method | Temperature (°C) | Ref. |

| {[Zn(1,4-bmimb)(PhAA)2]·H2O}n | Zn(II) | Phenylacetic acid | Solvothermal | 100 | mdpi.com |

| [Cu(1,4-bmimb)0.5(2,6-PyDC)]n | Cu(II) | Pyridine-2,6-dicarboxylic acid | Solvothermal | 90 | mdpi.com |

| {[Co3(L1)3(BTC)2(μ-H2O)3·2H2O}n (L1=bix) | Co(II) | 1,3,5-Benzenetricarboxylate (BTC) | Hydrothermal | - | researchgate.net |

| {[Co(L1)(NDC)}n (L1=bix) | Co(II) | 1,2-Benzenebicarboxylate (NDC) | Hydrothermal | - | researchgate.net |

| {[Co2(C15H7O7)(OH)(C14H14N4)]·0.25H2O}n | Co(II) | 5-(4-Carboxyphenoxy)isophthalic acid | Hydrothermal | - | nih.gov |

The conformational freedom of the this compound ligand allows for the formation of a rich variety of network topologies. rsc.org The bix ligand can act as a simple linear linker, connecting metal centers to form 1D chains, 2D grids, or 3D frameworks. researchgate.net The final topology is a result of the interplay between the coordination preferences of the metal ion, the geometry of the co-ligands, and the conformation adopted by the bix ligand. For example, a two-dimensional Co(II) metal-organic framework with a (6,3) topology has been constructed using bix and a dicarboxylic acid N-oxide co-ligand. researchgate.net More complex topologies are also observed, particularly in systems with well-defined secondary building units. A notable example is a three-dimensional framework with a bimodal (3,8)-connected tfz-d topology. nih.gov In this structure, butterfly-shaped tetranuclear cobalt(II) SBUs act as 8-connected nodes, which are further linked by the organic ligands, including bix, resulting in a complex and robust network. nih.gov Other observed topologies include the 4-connected uninodal (6⁵·8) topology and the 2D (4,4) network. tandfonline.com

In many MOFs and CPs, metal ions and ligands first assemble into well-defined polynuclear clusters or motifs known as secondary building units (SBUs), which then act as nodes to build up the final framework. The this compound ligand participates in the formation of these SBUs by coordinating to the metal centers through its imidazole (B134444) nitrogen atoms. For instance, in a cobalt-based MOF, four neighboring Co²⁺ ions are linked by six carboxylate groups and two μ₃-OH ligands to form a butterfly-shaped SBU. nih.gov These SBUs are then interconnected by the bix ligands, which bridge adjacent SBUs to extend the structure into a three-dimensional framework. nih.gov In another example, two carboxylate ligands connect two copper ions to form a dinuclear SBU, and the bix ligands then link these adjacent SBUs to form a 1D chain. mdpi.com The use of bix in conjunction with other ligands allows for the construction of a variety of SBUs with different nuclearities and geometries, which is a key strategy for tuning the final network topology and properties.

Hydrogen Bonding and Other Non-Covalent Interactions in this compound-Based Supramolecular Assemblies

Hydrogen bonds and other non-covalent interactions, such as π-π stacking, play a critical role in the stabilization and final dimensionality of supramolecular assemblies containing this compound. In many crystal structures, while the primary framework is formed by coordination bonds, these weaker interactions dictate the packing of the coordination polymers and can link lower-dimensional motifs into higher-dimensional networks. For example, C-H···O hydrogen bonds can connect adjacent 1D ladder chains to generate a 2D supramolecular structure. researchgate.net In other cases, different 1D chains can be assembled into 2D structures through C–H···O hydrogen bonds, and adjacent 2D layers can be further connected by π-π interactions between the benzene (B151609) rings of the bix ligands to generate a 3D framework. mdpi.com Guest molecules, such as water or solvents, are often involved in these hydrogen-bonding networks, bridging different parts of the framework. researchgate.net For instance, in a cobalt(II) framework, disordered lattice water molecules are located in the voids and form medium-strength hydrogen bonds with the framework. nih.gov The interplay of these non-covalent interactions is a crucial aspect of the crystal engineering of bix-based materials.

Crystal Growth and Morphological Control in this compound Systems

The control of crystal growth and morphology of MOFs and CPs based on this compound is essential for their potential applications. The synthesis conditions, such as temperature, reaction time, solvent system, and the presence of modulators, can significantly influence the size, shape, and quality of the resulting crystals. Hydrothermal and solvothermal methods are particularly effective in promoting the growth of single crystals suitable for X-ray diffraction analysis. mdpi.comresearchgate.net The slow cooling of the reaction mixture allows for the gradual formation of well-defined crystals. For instance, blue block crystals of a copper(II) coordination polymer were obtained by heating the reaction mixture at 90 °C for 3 days followed by slow cooling to room temperature. mdpi.com The choice of solvent can also affect the crystal morphology. The use of mixed solvent systems, such as DMF/water or ethanol/water, is common in the synthesis of bix-based CPs. mdpi.com While detailed studies on the morphological control of bix-based systems are not extensively reported in the provided context, the principles of crystal engineering suggest that by systematically varying the reaction parameters, it is possible to tune the crystal habit and size.

Catalytic Applications of 1,4 Bis 1h Imidazol 1 Yl Methyl Benzene and Its Derivatives

Homogeneous Catalysis Mediated by 1,4-Bis((1H-imidazol-1-yl)methyl)benzene Metal Complexes

The application of discrete, soluble metal complexes of this compound in homogeneous catalysis is a less explored area compared to their extensive use in solid-state materials. The primary focus of research on bix has been its role as a building block for MOFs and CPs. However, the fundamental coordination chemistry of bix with various transition metals suggests potential for homogeneous catalytic activity. The imidazole (B134444) moieties are excellent σ-donors, capable of stabilizing metal centers in different oxidation states, a key feature for many catalytic cycles.

For instance, copper complexes with N-donor ligands are known to catalyze a variety of oxidation reactions in homogeneous media. While specific studies employing discrete [Cu(bix)] complexes are scarce, related systems with other bis(imidazole) ligands have shown catalytic activity. For example, mononuclear copper(II) complexes with bidentate bis(imidazolyl)methane ligands have been reported to catalyze the oxidation of benzene (B151609) to phenol (B47542) and benzoquinone using hydrogen peroxide as an oxidant. researchgate.net These findings suggest that soluble copper complexes of bix could potentially exhibit similar catalytic prowess in various oxidation reactions.

Similarly, palladium complexes are cornerstones of homogeneous C-C cross-coupling catalysis. The formation of soluble Pd-bix complexes could offer catalytically active species for reactions like Suzuki-Miyaura or Heck coupling. The bix ligand could stabilize palladium nanoparticles in solution, preventing their aggregation and maintaining high catalytic activity, a strategy that bridges homogeneous and heterogeneous catalysis. However, detailed studies on the synthesis, characterization, and catalytic application of such discrete molecular complexes of bix remain limited in the current scientific literature.

Heterogeneous Catalysis Using this compound-Based MOFs/CPs

The majority of the catalytic applications of this compound are found in the realm of heterogeneous catalysis, where the ligand is incorporated into the structure of MOFs or CPs. These solid-state materials offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and enhanced stability of the catalytic sites.

Photocatalysis and Electrocatalysis

Photocatalysis:

MOFs are being increasingly investigated as photocatalysts due to their semiconductor-like properties and high surface areas. They can absorb light to generate electron-hole pairs, which can then participate in redox reactions. Bix-based MOFs, particularly those containing metal ions like titanium or zinc, could be potential candidates for photocatalytic applications such as the degradation of organic pollutants or hydrogen evolution from water. For example, MOFs have been shown to be active for the photocatalytic degradation of dyes like methylene (B1212753) blue. rsc.org The construction of MOF-based heterostructures is a promising strategy to improve the photocatalytic hydrogen evolution activities of MOFs. rsc.org

Electrocatalysis:

Role of Ligand Structure and Metal Center in Catalytic Activity and Selectivity

The catalytic performance of MOFs and CPs derived from this compound is intricately linked to both the structure of the bix ligand itself and the nature of the coordinated metal center.

Influence of the Metal Center:

The choice of the metal ion is a critical determinant of the catalytic activity. For redox catalysis, metal ions with accessible multiple oxidation states, such as Co, Fe, and Cu, are often preferred. In a study comparing a series of isoreticular MOFs (M-MOF-184, where M = Mg, Co, Ni, Zn, Cu, Fe) for the cycloaddition of CO2, the Zn-MOF-184 showed the highest catalytic activity under mild conditions. researchgate.net This was attributed to the high Lewis acidity of the zinc centers. Similarly, in the electrochemical reduction of CO2, the metal center plays a key role in determining the product selectivity. For instance, Cu-based MOFs are known to be capable of catalyzing the reduction of CO2 to hydrocarbons and alcohols, while Zn-based MOFs tend to favor the formation of CO. nih.govbeilstein-journals.org

| Catalyst | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Mg-MOF-184 | - | - | - | researchgate.net |

| Co-MOF-184 | - | - | - | researchgate.net |

| Zn-MOF-184 | 96 | 86 | 82 | researchgate.net |

Influence of the Ligand Structure:

The structure of the N-donor ligand, including its flexibility, length, and the position of the coordinating atoms, significantly influences the resulting framework topology and, consequently, its catalytic properties. The flexibility of the bix ligand allows it to adopt different conformations, leading to the formation of various network structures with different pore sizes and shapes, which can affect substrate accessibility and product selectivity.

A comparison of MOFs constructed from positional isomers of bis(imidazolyl)benzene ligands would provide insight into the role of the ligand's geometry. For instance, using the more rigid 1,3,5-tris(1-imidazolyl)benzene (tib) ligand often leads to the formation of 3D porous frameworks. rsc.org Comparing the catalytic performance of a MOF constructed with the linear 1,4-bix ligand to one constructed with its angular isomer, 1,3-bis((1H-imidazol-1-yl)methyl)benzene, in the same catalytic reaction could reveal important structure-function relationships. The different spatial arrangement of the imidazole donors in these isomers would lead to different coordination environments around the metal centers and different pore architectures, ultimately impacting their catalytic activity and selectivity. However, such direct comparative studies focusing on catalysis are still relatively rare.

Functional Materials and Advanced Applications Incorporating 1,4 Bis 1h Imidazol 1 Yl Methyl Benzene

Development of Sensors and Probes Based on 1,4-Bis((1H-imidazol-1-yl)methyl)benzene Coordination Compounds

Coordination compounds incorporating this compound and its derivatives have shown significant promise as fluorescent sensors for detecting specific ions and molecules. The mechanism of sensing often relies on the quenching or enhancement of the material's inherent luminescence upon interaction with an analyte.

Research into metal-organic frameworks (MOFs) constructed with ligands structurally similar to this compound demonstrates their potential in this area. For instance, MOFs synthesized using the isomeric ligand 1,4-di(1H-imidazol-4-yl)benzene have been identified as potential fluorescent materials for the highly selective and sensitive detection of Iron(III) ions (Fe³⁺) and various ketone molecules.

Furthermore, Cd(II) complexes built with another related bis-imidazole ligand, 1,3-bis(imidazol-1-ylmethyl)benzene, have been successfully employed as effective luminescent sensors for the detection of nitrobenzene. These sensors exhibit high sensitivity and selectivity, highlighting the role of the coordinated metal center and ligand structure in creating materials for environmental monitoring.

| Framework/Complex Ligand | Metal Ion | Detected Analyte | Sensing Type |

|---|---|---|---|

| 1,4-di(1H-imidazol-4-yl)benzene | Zn(II), Cd(II) | Fe(III) ions, Ketones | Fluorescent |

| 1,3-bis(imidazol-1-ylmethyl)benzene | Cd(II) | Nitrobenzene | Luminescent |

Gas Adsorption and Separation Properties of this compound-Derived MOFs

Metal-organic frameworks derived from imidazole-based ligands are extensively studied for their gas adsorption and separation capabilities, driven by their high porosity and tunable structures. While studies specifically using this compound are part of a broader field, research on analogous structures provides significant insight into their potential.

For example, a MOF constructed with 1,4-di(1H-imidazol-4-yl)benzene demonstrates selective adsorption of carbon dioxide (CO₂) over nitrogen (N₂). This selectivity is a critical property for applications such as carbon capture from flue gas. Similarly, MOFs created with a larger ligand, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), have shown excellent CO₂ adsorption capacities. A copper-based TIBM MOF, in particular, recorded a CO₂ uptake of 3.60 mmol/g and a high CO₂/N₂ selectivity of 53, attributed to open metal sites and an ideal pore size.

| Framework Ligand | Metal Ion | Gas Adsorbed | Adsorption Capacity | CO₂/N₂ Selectivity |

|---|---|---|---|---|

| 1,4-di(1H-imidazol-4-yl)benzene | Zn(II) | CO₂ | Data not specified | Selective |

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) | Cu(II) | CO₂ | 3.60 mmol/g | 53 |

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) | Cr(III) | CO₂ | 1.6 mmol/g | 10 |

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) | Al(III) | CO₂ | 2.1 mmol/g | 35 |

Luminescent Properties of this compound Metal Complexes and Frameworks

Coordination polymers containing d¹⁰ metal centers like Zn(II) are of particular interest for their potential applications in photochemistry and electroluminescent displays. The luminescent properties of these materials are influenced by both the metal ion and the organic ligand.

A study of a coordination polymer based on a methylated derivative, 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene (1,4-bmimb), provides valuable data. A Zn(II) complex, {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n, exhibits strong fluorescence. atlantis-press.com When excited at a wavelength of 350 nm, this compound shows a strong emission peak at 442 nm, which is shifted compared to the free 1,4-bmimb ligand's emission peak at 453 nm. atlantis-press.com This shift is attributed to the coordination of the ligand to the metal center and intermolecular interactions such as π–π stacking within the crystal structure. atlantis-press.com

| Compound/Ligand | Excitation Wavelength (nm) | Emission Peak (nm) |

|---|---|---|

| {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | 350 | 442 |

| 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene (free ligand) | 350 | 453 |

Magnetic Properties of Coordination Polymers Containing this compound

The magnetic properties of coordination polymers are highly dependent on the choice of metal ion and the geometry of the bridging ligands that mediate magnetic exchange interactions. While research on the specific magnetic properties of this compound polymers is emerging, studies on structurally analogous ligands offer insight into the expected behavior.

For instance, coordination polymers constructed with the triazole-containing analogue, 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene, have been synthesized with Cobalt(II) and Nickel(II). researchgate.net Magnetic susceptibility measurements on these two-dimensional structures revealed weak antiferromagnetic interactions between the metal centers. researchgate.net

Similarly, a one-dimensional cobalt coordination polymer incorporating the pyridine-based ligand 1,4-bis(pyrid-4-yl)benzene also exhibits weak antiferromagnetic interactions. atlantis-press.com The temperature dependence of the magnetic susceptibility (χMT) for this compound showed a value of 2.91 cm³·K·mol⁻¹ at room temperature, which is higher than the expected value for a single high-spin Co(II) ion, likely due to orbital contributions. atlantis-press.com The value of χMT was observed to decrease upon cooling, confirming the presence of antiferromagnetic coupling between the Co(II) ions. atlantis-press.com

| Ligand | Metal Ion(s) | Magnetic Behavior | Key Finding |

|---|---|---|---|

| 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene | Co(II), Ni(II) | Weak Antiferromagnetic | Demonstrates antiferromagnetic coupling in a 2D structure. researchgate.net |

| 1,4-bis(pyrid-4-yl)benzene | Co(II) | Weak Antiferromagnetic | χMT decreases on cooling from 2.91 cm³·K·mol⁻¹ at RT. atlantis-press.com |

Biomaterial and Biomedical Applications (e.g., Artificial Eye Lenses)

A review of available scientific literature indicates a lack of specific research into the application of this compound and its coordination polymers as biomaterials, including for specialized applications such as artificial eye lenses. The primary focus of research for this compound and its derivatives has been on applications in materials science, such as catalysis, luminescence, and gas adsorption.

There is currently a notable absence of published in vitro biocompatibility or cytotoxicity studies specifically examining coordination polymers or MOFs derived from this compound. While the biological activity of some related imidazole (B134444) compounds has been explored, this research does not directly address the biocompatibility of the polymeric materials discussed in this article. For example, studies on certain naphthalene-based imidazolium (B1220033) salts have investigated their cytotoxicity against cancer cell lines, but these molecular structures and contexts are distinct from the coordination polymers of interest. mdpi.com Therefore, the biocompatibility of materials based on this compound remains an area requiring future investigation.

Theoretical and Computational Investigations of 1,4 Bis 1h Imidazol 1 Yl Methyl Benzene

Quantum Chemical Calculations on the Electronic Structure of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of the bix ligand. These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior and reactivity.

The geometry of this compound is characterized by a central benzene (B151609) ring connected to two imidazole (B134444) rings via flexible methylene (B1212753) bridges. This flexibility allows the molecule to adopt various conformations. DFT calculations are used to determine the most stable conformers and the energy barriers between them. The orientation of the imidazole rings relative to the central phenyl ring is a key structural feature. Theoretical studies have explored different conformers, such as those where the imidazole rings are oriented syn or anti with respect to each other. The optimized geometry from these calculations provides precise bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from X-ray crystallography.

The electronic properties are often described by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For the bix ligand, the HOMO is typically localized on the electron-rich imidazole and benzene rings, while the LUMO is distributed over the entire π-system.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For bix, the MEP typically shows negative potential (red/yellow) around the nitrogen atoms of the imidazole rings, confirming these as the primary sites for coordination with metal cations.

Table 7.1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

Note: The values in this table are illustrative and depend on the specific computational method and basis set used.

Density Functional Theory (DFT) Studies of Metal-Ligand Interactions

The primary chemical application of this compound is as a versatile ligand in coordination chemistry. DFT studies are extensively used to investigate the interactions between the bix ligand and various metal ions (e.g., Zn(II), Cu(II), Cd(II), Co(II)). These studies are critical for understanding the formation, stability, and properties of the resulting coordination polymers and MOFs.

DFT calculations can accurately predict the coordination geometry of metal complexes involving bix. The flexible nature of the ligand allows it to act as a bridging ligand connecting two metal centers in various orientations, leading to diverse structural topologies like 1D chains, 2D grids, and 3D frameworks. Theoretical models can predict the preferred coordination numbers and geometries of the metal centers, such as tetrahedral or octahedral, and the specific bond lengths and angles of the metal-nitrogen bonds.

A key aspect of these studies is the calculation of the binding energy between the metal ion and the bix ligand. This value quantifies the strength of the metal-ligand bond and helps to predict the stability of the resulting complex. Energy decomposition analysis can further break down the interaction energy into its constituent parts, such as electrostatic, Pauli repulsion, and orbital interaction terms, providing a deeper understanding of the nature of the coordination bond.

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to study metal-ligand interactions. NBO analysis examines the charge transfer between the ligand's donor orbitals (the lone pairs on the nitrogen atoms) and the metal's acceptor orbitals. The extent of this charge transfer is an indicator of the covalent character of the metal-ligand bond.

Molecular Dynamics Simulations of this compound in Solution and Solid State

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of systems over time. MD simulations can provide insights into the conformational dynamics of the bix ligand in solution and the structural stability and flexibility of bix-based MOFs in the solid state.

In solution, MD simulations can track the conformational changes of the bix ligand, revealing the timescales and pathways of transitions between different conformers. This is important for understanding the initial stages of coordination polymer formation, as the ligand's conformation can dictate how it approaches and binds to metal centers.

For solid-state materials like MOFs, MD simulations are crucial for assessing their structural integrity and mechanical properties at different temperatures and pressures. Simulations can reveal how the framework, composed of metal nodes and bix linkers, vibrates and flexes. This is particularly important for understanding the thermal stability of these materials before performing experiments. MD can also be used to study the diffusion of guest molecules (like gases or solvents) within the pores of bix-based MOFs, which is vital for applications in gas storage and separation. By simulating the movement of molecules through the framework, researchers can calculate diffusion coefficients and identify preferential binding sites.

Table 7.2: Parameters often studied in MD Simulations of Bix-based MOFs (Illustrative)

| Parameter | Description | Application |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the deviation of the framework's structure from its initial state over time. | Assesses structural stability. |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from a reference atom. | Characterizes local structure and interactions. |

| Mean Squared Displacement (MSD) | Tracks the average distance a molecule travels over time. | Calculates diffusion coefficients of guest molecules. |

Computational Prediction of Material Properties and Reactivity

A significant goal of computational chemistry is to predict the properties of new materials before they are synthesized, guiding experimental efforts toward promising candidates. For materials based on the this compound ligand, computational methods are used to predict a range of functional properties.

The electronic structure calculations performed on bix-based coordination polymers can be used to predict their optical and electronic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption and emission spectra of luminescent MOFs. This is particularly relevant for d¹⁰ metal complexes (like those of Zn(II) and Cd(II)) with bix, which often exhibit fluorescence. Theoretical predictions can help explain the origin of the luminescence (e.g., ligand-to-metal charge transfer) and how it might be affected by the presence of guest molecules, forming the basis for chemical sensing applications.

For porous MOFs, Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for predicting gas adsorption properties. These simulations can generate adsorption isotherms, which show the amount of gas a material can store at different pressures. By performing simulations with different gases (e.g., CO₂, N₂, CH₄), researchers can predict the material's selectivity for a particular gas, which is crucial for separation applications.

Computational methods can also be used to predict the chemical reactivity of the bix ligand itself. Reactivity descriptors derived from DFT, such as Fukui functions, can identify the most reactive sites within the molecule for both electrophilic and nucleophilic attack. This information, combined with the MEP, provides a comprehensive picture of the ligand's reactivity, confirming the nucleophilic nature of the imidazole nitrogen atoms as the primary coordination sites.

Future Perspectives and Emerging Research Directions

Integration of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene into Hybrid Materials

The integration of this compound into hybrid materials is a rapidly advancing field, primarily driven by its exceptional ability to act as a versatile linker in the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials are at the forefront of materials science due to their tunable structures and diverse applications.

Future research is directed towards the synthesis of novel MOFs with intricate architectures, where this compound can be combined with a variety of metal ions and other organic ligands. This approach allows for the fine-tuning of pore size, surface area, and chemical functionality, which are critical for applications in gas storage, separation, and catalysis. For instance, the flexible nature of the this compound ligand allows for the construction of dynamic MOFs that can respond to external stimuli, such as light or the presence of specific molecules.

Beyond traditional MOFs, researchers are exploring the incorporation of this compound into mixed-matrix membranes. These hybrid materials, which consist of a polymer matrix embedded with MOF particles, show great promise for enhancing gas separation performance. The presence of the this compound-based MOFs can create selective pathways for gas molecules, leading to improved permeability and selectivity.

Another emerging area is the development of luminescent hybrid materials. By incorporating lanthanide ions into MOFs constructed with this compound, it is possible to create materials that exhibit strong and stable luminescence. These materials have potential applications in chemical sensing, bio-imaging, and solid-state lighting. The this compound ligand plays a crucial role in sensitizing the lanthanide ions, a process where the ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light.

The following table summarizes some of the research directions in the integration of this compound into hybrid materials:

| Research Direction | Description | Potential Applications |

| Novel MOF Architectures | Synthesis of MOFs with new topologies and functionalities by combining this compound with different metal ions and organic linkers. | Gas storage and separation, catalysis, chemical sensing. |

| Mixed-Matrix Membranes | Incorporation of this compound-based MOFs into polymer matrices to create advanced membranes. | Enhanced gas separation, water purification. |

| Luminescent Hybrid Materials | Development of luminescent MOFs by incorporating lanthanide ions with this compound as a sensitizing ligand. | Chemical sensors, bio-imaging, solid-state lighting. |

| Stimuli-Responsive Materials | Creation of dynamic MOFs that can change their structure and properties in response to external stimuli. | Drug delivery, smart materials. |

Exploration of Novel Synthetic Routes and Functionalization Strategies

The development of new synthetic methodologies for this compound and its derivatives is crucial for expanding its applications. Current research is focused on creating more efficient, sustainable, and versatile synthetic routes, as well as developing strategies to functionalize the core molecule to impart new properties.

One area of exploration is the use of microwave-assisted and ultrasound-assisted synthesis. These techniques can significantly reduce reaction times, improve yields, and often lead to the formation of products with enhanced purity compared to conventional heating methods. The application of these methods to the synthesis of this compound could lead to more energy-efficient and scalable production processes.

Functionalization of the this compound molecule is another key research direction. This can be achieved by introducing various functional groups onto the benzene (B151609) ring or the imidazole (B134444) rings. For example, the introduction of hydroxyl or amino groups could enhance the molecule's ability to coordinate with metal ions or to participate in hydrogen bonding, which is important for the formation of stable supramolecular structures. The addition of chiral moieties could lead to the development of chiral MOFs, which are of great interest for enantioselective separation and catalysis.

Post-synthetic modification of MOFs containing this compound is also a promising strategy. This approach involves chemically modifying the ligand after the MOF has been formed. This allows for the introduction of functional groups that may not be compatible with the initial MOF synthesis conditions. For example, reactive groups on the this compound ligand within a MOF could be used as handles for attaching other molecules, such as catalysts or fluorescent dyes.

The table below outlines some of the novel synthetic and functionalization strategies being explored:

| Strategy | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between 1,4-bis(bromomethyl)benzene (B118104) and imidazole. | Reduced reaction times, improved yields, energy efficiency. |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote the synthesis of this compound. | Enhanced reaction rates, improved product purity. |

| Benzene Ring Functionalization | Introduction of functional groups (e.g., -OH, -NH2, -COOH) onto the central benzene ring. | Tailored electronic properties, enhanced coordination ability. |

| Imidazole Ring Modification | Chemical modification of the imidazole rings to introduce new functionalities. | Altered ligand properties, potential for new applications. |

| Post-Synthetic Modification | Chemical modification of this compound within a pre-formed MOF. | Introduction of sensitive functional groups, creation of multifunctional materials. |

Advanced Applications in Nanoscience and Nanotechnology

The unique properties of this compound make it a promising candidate for a range of applications in the rapidly evolving fields of nanoscience and nanotechnology. Its ability to self-assemble into well-defined structures and to coordinate with metal ions is being leveraged to create novel nanomaterials with tailored functionalities.

One of the most exciting areas of research is the use of this compound in the development of nanoscale MOFs, often referred to as NMOFs. These materials, with particle sizes in the nanometer range, exhibit properties that are distinct from their bulk counterparts, such as higher surface-to-volume ratios and improved dispersibility. NMOFs based on this compound are being investigated for applications in targeted drug delivery, where their porous structure can be used to encapsulate therapeutic agents, and their surface can be functionalized for specific cell targeting.

Another promising application is in the fabrication of chemical sensors. The imidazole groups in this compound can interact with a variety of analytes through hydrogen bonding or coordination, leading to changes in the material's optical or electrical properties. By immobilizing this compound or its corresponding MOFs onto the surface of electrodes or optical fibers, highly sensitive and selective sensors can be developed for the detection of environmental pollutants, volatile organic compounds, and biomolecules.

In the realm of nanoelectronics, this compound is being explored as a molecular wire or a component in molecular switches. Its rigid benzene core and conjugated imidazole rings provide a pathway for electron transport, and its conformational flexibility could be exploited to control the flow of current at the molecular level. While still in the early stages of research, the development of molecular electronic devices based on this compound could lead to significant advancements in computing and data storage.

The table below highlights some of the advanced applications of this compound in nanoscience and nanotechnology:

| Application Area | Description | Potential Impact |

| Nanoscale MOFs (NMOFs) | Synthesis of MOFs with particle sizes in the nanometer range for enhanced properties. | Targeted drug delivery, bio-imaging, catalysis. |

| Chemical Sensors | Development of sensors based on the interaction of this compound with specific analytes. | Environmental monitoring, medical diagnostics, food safety. |

| Molecular Electronics | Exploration of this compound as a component in molecular-scale electronic devices. | Miniaturization of electronic components, development of new computing paradigms. |

| Nanocomposites | Incorporation of this compound-based MOFs into polymer or inorganic matrices to create nanocomposite materials with enhanced mechanical, thermal, or electrical properties. | Advanced coatings, high-performance materials. |

Sustainable and Scalable Production of this compound Derivatives

As the demand for this compound and its derivatives grows, there is an increasing need for sustainable and scalable production methods. Current research is focused on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One approach is the use of solvent-free or green solvent-based synthesis. Traditional organic solvents are often volatile, toxic, and difficult to recycle. By conducting the synthesis of this compound in the absence of a solvent or in environmentally benign solvents such as water or ionic liquids, the environmental impact of the production process can be significantly reduced.

The development of catalytic methods for the synthesis of this compound is another important area of research. The use of catalysts can improve the efficiency of the reaction, reduce the formation of byproducts, and allow for milder reaction conditions. Researchers are exploring the use of various catalysts, including metal-based catalysts and organocatalysts, to facilitate the synthesis of this important compound.

Furthermore, there is a growing interest in the use of flow chemistry for the production of this compound. Flow chemistry, which involves the continuous pumping of reactants through a reactor, offers several advantages over traditional batch processing, including better process control, improved safety, and easier scalability. The development of a continuous flow process for the synthesis of this compound could pave the way for its large-scale and cost-effective production.

The table below summarizes the key aspects of sustainable and scalable production of this compound derivatives:

| Approach | Description | Benefits |

| Green Solvents | Utilization of environmentally friendly solvents like water or ionic liquids in the synthesis process. | Reduced environmental pollution, improved worker safety. |

| Solvent-Free Synthesis | Conducting the reaction in the absence of a solvent to minimize waste. | Simplified purification, reduced cost. |

| Catalytic Methods | Employing catalysts to enhance reaction efficiency and reduce energy consumption. | Higher yields, milder reaction conditions, fewer byproducts. |

| Flow Chemistry | Implementing continuous flow processes for the synthesis of this compound. | Improved process control, enhanced safety, easier scalability. |

| Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis of the imidazole and benzene components. | Reduced reliance on fossil fuels, improved sustainability. |

Q & A

Q. What are the common synthetic routes for 1,4-Bis((1H-imidazol-1-yl)methyl)benzene?

The compound is typically synthesized via nucleophilic substitution reactions under solvothermal conditions. For example, reacting imidazole derivatives with 1,4-bis(chloromethyl)benzene in the presence of a strong base (e.g., NaOH) at elevated temperatures (120–150°C) yields the target ligand. Solvothermal methods ensure high crystallinity, critical for coordination polymer formation .

Q. How is this compound characterized in coordination polymers?

Structural characterization employs:

- Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, angles, and coordination geometry.

- Thermogravimetric analysis (TGA): Assesses thermal stability (decomposition temperatures often exceed 300°C).

- Fluorescence and UV-vis spectroscopy: Evaluates electronic properties and ligand-to-metal charge transfer .

Q. What metal ions are commonly coordinated with this ligand?

The ligand exhibits strong affinity for transition metals, particularly Zn(II) and Cu(II) , forming 2D or 3D coordination polymers. The nitrogen atoms in the imidazole rings act as electron donors, creating stable octahedral or tetrahedral geometries around metal centers .

Advanced Research Questions

Q. How does the ligand geometry influence the topology of coordination polymers?

The ligand's planar benzene core and flexible methylene (-CH₂-) spacers allow conformational adaptability. For instance:

Q. What role does this ligand play in catalytic applications?

Metal-organic frameworks (MOFs) incorporating this ligand demonstrate catalytic activity in:

Q. How do substituents on the imidazole rings affect coordination behavior?

Introducing methyl groups at the C2 position (e.g., 2-methylimidazole derivatives) sterically hinders metal coordination, reducing polymer dimensionality. For example:

Q. What environmental factors critically impact polymerization efficiency?

Key parameters include:

- Temperature: Solvothermal synthesis at 120–160°C optimizes crystallinity.

- pH: Neutral to mildly acidic conditions (pH 5–7) prevent ligand protonation, ensuring metal coordination.

- Solvent polarity: Dimethylformamide (DMF) enhances ligand solubility and framework porosity .

Methodological Considerations

Q. How can conflicting crystallographic data be resolved in structural studies?

Discrepancies in bond angles or unit cell parameters often arise from polymorphism or solvent inclusion . Cross-validation using:

Q. What strategies mitigate ligand degradation during long-term storage?

Store the ligand in anhydrous, inert atmospheres (e.g., argon) at -20°C. Degradation via oxidation is minimized by avoiding light exposure and moisture, which hydrolyze imidazole rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。